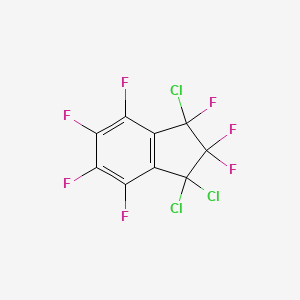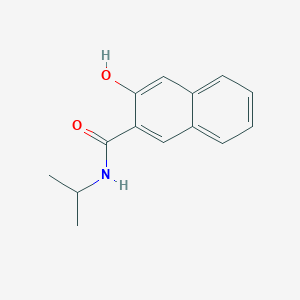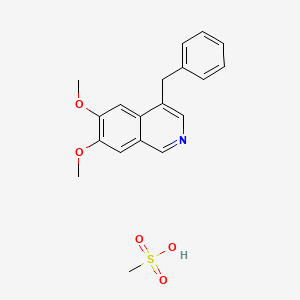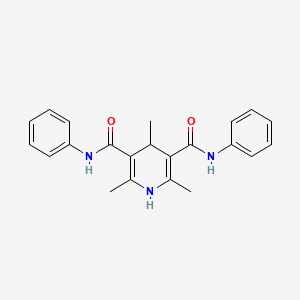![molecular formula C21H18O2S B14617300 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene CAS No. 60253-11-4](/img/structure/B14617300.png)
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methanesulfonyl)phenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 9-bromo-9-methylfluorene in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted fluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene is unique due to its fluorene backbone, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of organic electronic devices .
Propriétés
Numéro CAS |
60253-11-4 |
|---|---|
Formule moléculaire |
C21H18O2S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
9-methyl-9-(4-methylsulfonylphenyl)fluorene |
InChI |
InChI=1S/C21H18O2S/c1-21(15-11-13-16(14-12-15)24(2,22)23)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
Clé InChI |
LPOVVMJXMLYUKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


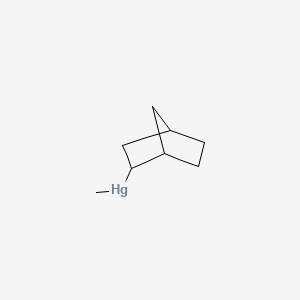
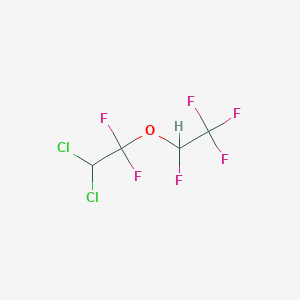
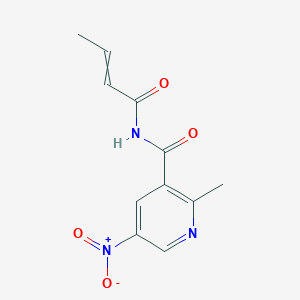
![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
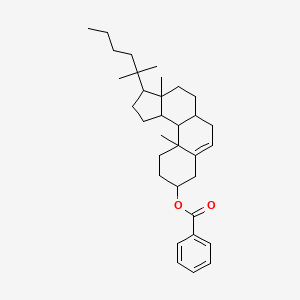

![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
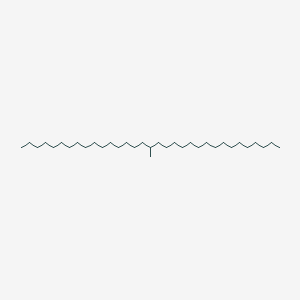
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
